molecular formula C7H5BrClF B1333234 4-Bromo-2-fluorobenzyl chloride CAS No. 85510-82-3

4-Bromo-2-fluorobenzyl chloride

Cat. No.: B1333234
CAS No.: 85510-82-3
M. Wt: 223.47 g/mol
InChI Key: UDKQGFMDBMYVHI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF. It is a colorless to yellow liquid at room temperature and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 2-fluorotoluene. The process typically starts with the bromination of 2-fluorotoluene to form 4-bromo-2-fluorotoluene, followed by chlorination to introduce the chloride group. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluorobenzyl chloride primarily involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine and chlorine) makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluorobenzyl chloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in synthetic chemistry. This dual halogenation allows for selective functionalization and the formation of diverse chemical structures .

Properties

IUPAC Name

4-bromo-1-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKQGFMDBMYVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378408
Record name 4-Bromo-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85510-82-3
Record name 4-Bromo-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzyl Chloride
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